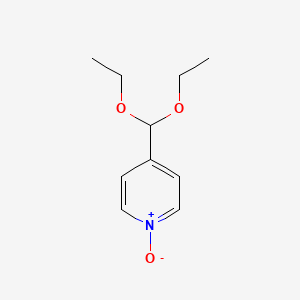

Pyridine, 4-(diethoxymethyl)-, 1-oxide

Description

The N-oxide functional group (1-oxide) introduces polarity and alters the electronic properties of the pyridine ring, enhancing its solubility in polar solvents and modulating its reactivity. The diethoxymethyl group, a branched ether-containing substituent, contributes steric bulk and electron-donating effects, which influence the compound’s physicochemical and biological behavior.

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

4-(diethoxymethyl)-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C10H15NO3/c1-3-13-10(14-4-2)9-5-7-11(12)8-6-9/h5-8,10H,3-4H2,1-2H3 |

InChI Key |

XUHPZLPXBMBVEY-UHFFFAOYSA-N |

SMILES |

CCOC(C1=CC=[N+](C=C1)[O-])OCC |

Canonical SMILES |

CCOC(C1=CC=[N+](C=C1)[O-])OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyridine N-Oxide Derivatives

Electronic and Acid-Base Properties

The pKa values of pyridine N-oxide derivatives are highly sensitive to substituent effects. For example:

- 4-Methoxypyridine 1-oxide (pKa = 2.05): The methoxy group donates electrons via resonance, increasing basicity compared to unsubstituted pyridine N-oxide .

- 4-Dimethylaminopyridine 1-oxide (pKa = 3.88): The stronger electron-donating dimethylamino group further elevates basicity .

The diethoxymethyl group in the target compound is expected to exhibit moderate electron-donating effects via the ethoxy substituents. Its pKa is predicted to lie between those of 4-methoxy and 4-dimethylamino derivatives (~2.5–3.5), though steric hindrance from the bulky diethoxy group may slightly attenuate resonance donation.

Table 1: pKa Values of Selected Pyridine N-Oxides

| Compound | pKa | Reference |

|---|---|---|

| 4-Methoxypyridine 1-oxide | 2.05 | |

| 4-Dimethylaminopyridine 1-oxide | 3.88 | |

| Pyridine 1-oxide (unsubstituted) | ~0.8 (estimated) |

Preparation Methods

Peracid-Mediated Oxidation

A mixture of 4-(diethoxymethyl)pyridine (1.0 equiv) and meta-chloroperbenzoic acid (mCPBA, 1.2 equiv) in dichloromethane (DCM) is stirred at 0°C for 2 hours, followed by gradual warming to room temperature over 12 hours. The reaction is quenched with sodium thiosulfate, and the product is extracted with DCM. Yields typically range from 70–85%, with purity >95% after column chromatography (silica gel, ethyl acetate/hexane).

Critical Considerations :

- Overoxidation to pyridine N,N-dioxide is avoided by controlling stoichiometry and reaction time.

- Substituent electronic effects influence reaction rates; electron-donating groups (e.g., diethoxymethyl) accelerate oxidation.

Tandem Formylation and Acetalization of Pyridine N-Oxide

This two-step approach begins with formylation of pyridine N-oxide, followed by acetal protection:

Vilsmeier-Haack Formylation

Pyridine N-oxide (1.0 equiv) is treated with phosphorus oxychloride (POCl₃, 3.0 equiv) and dimethylformamide (DMF, 2.0 equiv) in anhydrous DCM at −10°C for 4 hours. The intermediate iminium salt is hydrolyzed with aqueous sodium acetate to yield 4-formylpyridine N-oxide.

Acid-Catalyzed Acetalization

The formyl derivative (1.0 equiv) is refluxed with excess ethanol (10.0 equiv) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 equiv) in toluene for 6 hours. Water removal via Dean-Stark trap drives the equilibrium toward acetal formation. The crude product is neutralized with NaHCO₃ and purified by distillation (60–65% overall yield).

Mechanistic Insight :

- The diethoxymethyl group stabilizes the intermediate oxocarbenium ion, enhancing acetal stability under acidic conditions.

Transition-metal catalysis enables direct introduction of the diethoxymethyl group onto pyridine N-oxide:

Suzuki-Miyaura Coupling

4-Bromopyridine N-oxide (1.0 equiv) reacts with diethoxymethylboronic acid (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in a dioxane/water (4:1) mixture at 80°C for 24 hours. The product is isolated via extraction and recrystallization (55–70% yield).

Optimization Challenges :

- Boronic acid instability necessitates inert atmosphere and rigorous drying.

- Competing proto-deboronation reduces yields; additive screening (e.g., NaHCO₃) mitigates this issue.

Reductive Amination and Subsequent Oxidation

A multistep strategy involving reductive amination and oxidation is employed for asymmetric variants:

Synthesis of 4-(Aminomethyl)Pyridine N-Oxide

4-Cyanopyridine N-oxide (1.0 equiv) is reduced with LiAlH₄ (2.0 equiv) in tetrahydrofuran (THF) at 0°C, followed by quenching with ethanol to yield 4-(aminomethyl)pyridine N-oxide.

Ethoxy Group Installation

The amine intermediate (1.0 equiv) is treated with ethyl iodide (2.5 equiv) and K₂CO₃ (3.0 equiv) in acetonitrile at 60°C for 12 hours. Purification via flash chromatography affords the target compound (40–50% yield over two steps).

Limitations :

- Low regioselectivity in alkylation steps necessitates careful monitoring.

- Overalkylation produces quaternary ammonium byproducts, complicating isolation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Major Drawback |

|---|---|---|---|---|

| Peracid Oxidation | 70–85 | >95 | Simplicity, high reproducibility | Requires pre-functionalized substrate |

| Tandem Formylation | 60–65 | 90 | Modular acetal protection | Multi-step, acidic conditions |

| Palladium Catalysis | 55–70 | 85 | Direct functionalization | Sensitivity to moisture/oxygen |

| Reductive Amination | 40–50 | 80 | Access to asymmetric derivatives | Low efficiency, byproduct formation |

Q & A

Basic: What are the established synthetic routes for Pyridine, 4-(diethoxymethyl)-, 1-oxide, and how are reaction conditions optimized for yield and purity?

Answer:

The synthesis typically involves oxidation of the parent pyridine derivative. A common method uses methyltrioxorhenium (MeReO₃) as a catalyst with 30% aqueous H₂O₂ in dichloromethane (CH₂Cl₂) at 20°C for ~16 hours . Key optimizations include:

- Catalyst loading : 0.5 mol% MeReO₃ minimizes side reactions while maintaining efficiency.

- Purification : Dry-load column chromatography (n-pentane:EtOAc = 5:1) ensures high purity (>92% yield) by removing unreacted starting materials and peroxide byproducts .

- Monitoring : TLC (Rf = 0.06 in n-pentane:EtOAc) and NMR spectroscopy (characteristic N-oxide proton shifts at δ 8.32–8.21 ppm) confirm completion .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : The diethoxymethyl group appears as a singlet at δ ~1.2–1.4 ppm (CH₃) and δ ~3.6–3.8 ppm (CH₂), while the N-oxide pyridine ring shows deshielded aromatic protons (δ 7.5–8.3 ppm) .

- IR Spectroscopy : Stretching vibrations for N-O (1220–1250 cm⁻¹) and C-O (1080–1111 cm⁻¹) confirm functional groups .

- GCMS/EI-HRMS : Molecular ion peaks (e.g., m/z 163 for 4-(trifluoromethyl)pyridine 1-oxide) and fragmentation patterns validate molecular weight and structure .

- UV-Vis/Luminescence : Absorbance at ~283 nm and emission at 391–476 nm (in MeCN) indicate π→π* transitions, useful for photophysical studies .

Advanced: How does the diethoxymethyl group influence the electronic environment of the pyridine N-oxide system in electrochemical studies?

Answer:

Cyclic voltammetry (CV) of analogous compounds (e.g., 4-(ethoxycarbonyl)pyridine 1-oxide) shows that electron-donating substituents like diethoxymethyl:

- Reduce oxidation potential : Stabilize the radical cation intermediate via inductive effects.

- Enhance redox reversibility : Observed in differential pulse voltammetry (DPV) due to decreased steric hindrance compared to bulky groups (e.g., trifluoromethyl) .

- Solvent effects : Acetonitrile (MeCN) provides better resolution of redox peaks than aqueous buffers .

Advanced: How can contradictions in reported reactivity patterns of this compound derivatives be resolved?

Answer:

Contradictions often arise from competing reaction pathways. For example:

- Nucleophilic substitution : Steric hindrance from the diethoxymethyl group may suppress reactivity at the 4-position, favoring 2- or 6-substitution. Kinetic studies (e.g., time-resolved NMR) can clarify regioselectivity .

- Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., deoxygenated pyridines) caused by over-oxidation or peroxide decomposition .

- Computational modeling : DFT calculations predict Fukui indices to map electrophilic/nucleophilic sites .

Advanced: What computational approaches predict the excited-state behavior of this compound in photophysical applications?

Answer:

- TD-DFT : Models electronic transitions (e.g., S₀→S₁) and correlates with UV-Vis absorption maxima .

- Solvatochromism : Excited-state dipole moments (Δμ ~15–20 D) calculated using Lippert-Mataga plots explain solvent-dependent fluorescence shifts (e.g., bathochromic shifts in polar solvents) .

- Molecular dynamics : Simulates conformational changes in polar environments, critical for designing fluorescent probes .

Basic: What stability considerations and storage protocols are critical for maintaining compound integrity?

Answer:

- Peroxide mitigation : Test for peroxides quarterly using iodide/starch test strips; deactivate with MnO₂ or FeSO₄ if detected .

- Storage : Argon-purged amber vials at –20°C in desiccators (RH <30%) prevent hydrolysis of the diethoxymethyl group .

- Handling : Use explosion-proof refrigerators and avoid metal spatulas (risk of catalytic decomposition) .

Advanced: How can this compound be functionalized to create fluorescent polarity probes?

Answer:

- Carbazole conjugation : Suzuki coupling introduces carbazole groups at the 4-position, enhancing π-conjugation and solvent-sensitive emission (e.g., CPPNO in ) .

- Internal salt formation : Quaternizing the pyridine nitrogen with alkyl sulfonates increases dipole moment (Δμ ~18 D), improving polarity sensitivity .

- Validation : Solvatochromic shifts in EtOH (λem = 476 nm) vs. hexane (λem = 391 nm) confirm probe efficacy .

Advanced: What mechanistic insights explain regioselectivity in cyanide-mediated transformations?

Answer:

- Alkylation-cyanide cascade : Methyl fluorosulfonate alkylates the N-oxide oxygen, forming a 1-alkoxypyridinium intermediate. Cyanide attacks the α-position (C2/C6) due to:

- Charge distribution : Partial positive charge at C2/C6 (N-oxide directs electrophilicity).

- Steric effects : Diethoxymethyl at C4 shields C3, favoring C2/C6 substitution .

- Isotopic labeling : ¹⁵N-NMR tracks nitrogen migration during rearrangement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.